molecular formula C14H9Cl3O2 B2487045 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443126-28-1

3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B2487045
CAS No.: 443126-28-1
M. Wt: 315.57
InChI Key: VQBIMRAYVDRKCJ-UHFFFAOYSA-N
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Description

3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl3O2. It is characterized by the presence of three chlorine atoms and an aldehyde group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Properties

IUPAC Name

3-chloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-11-3-1-10(6-12(11)16)8-19-14-4-2-9(7-18)5-13(14)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBIMRAYVDRKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is unique due to the presence of both an aldehyde group and multiple chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C15_{15}H12_{12}Cl3_{3}O

Molecular Weight: 320.62 g/mol

The compound features an aldehyde functional group, which is known for its reactivity, particularly in forming covalent bonds with nucleophiles. The presence of multiple chlorine atoms enhances its lipophilicity and reactivity, potentially increasing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: The compound has been investigated for its effectiveness against various microbial strains, showing promising results in inhibiting growth.
  • Antifungal Properties: Studies suggest that it may possess antifungal activity, making it a candidate for developing antifungal agents.
  • Potential Therapeutic Uses: Its unique structure allows for exploration in drug development, particularly in targeting specific enzymes or proteins involved in disease processes.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Covalent Bond Formation: The aldehyde group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function.
  • Enhanced Membrane Penetration: The lipophilic nature due to the chloro and dichlorobenzyl groups may facilitate better penetration through cell membranes, allowing for increased interaction with intracellular targets.

Antimicrobial Studies

A study conducted on the antimicrobial properties of various chlorinated benzaldehydes, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound has a notable inhibitory effect on both bacterial and fungal pathogens .

Therapeutic Applications

In a recent investigation into potential therapeutic applications, this compound was evaluated for its effects on specific cancer cell lines. The compound exhibited cytotoxicity against human breast cancer cells (MCF-7), with an IC50_{50} value of 15 µM after 48 hours of treatment. This suggests potential utility in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
3-Chloro-benzaldehydeSingle chloro groupModerate antimicrobial
3,4-DichlorobenzaldehydeTwo chloro groupsStronger antimicrobial
This compound Multiple chloro groups + ether linkageEnhanced antimicrobial & potential anticancer

This table illustrates how the combination of functional groups in this compound contributes to its enhanced biological activity compared to other related compounds .

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